Abt-202

Description

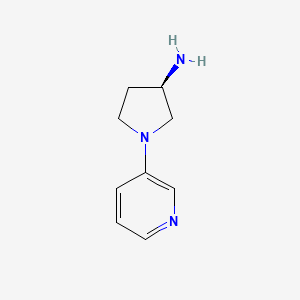

(3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine is a chiral amine compound featuring a pyrrolidine ring substituted with a pyridine group at the 3-position. Its stereochemistry at the C3 position (R-configuration) and the pyridin-3-yl substituent contribute to its unique physicochemical and biological properties.

Key structural attributes include:

- Pyrrolidine core: A five-membered saturated ring with a secondary amine group at C3.

- Pyridin-3-yl substituent: A nitrogen-containing aromatic heterocycle attached to the pyrrolidine nitrogen.

- Chirality: The (3R) configuration enables stereospecific interactions, which are critical for biological activity .

Propriétés

Numéro CAS |

309959-34-0 |

|---|---|

Formule moléculaire |

C9H13N3 |

Poids moléculaire |

163.22 g/mol |

Nom IUPAC |

(3R)-1-pyridin-3-ylpyrrolidin-3-amine |

InChI |

InChI=1S/C9H13N3/c10-8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7,10H2/t8-/m1/s1 |

Clé InChI |

LVGMMVAWLISWJD-MRVPVSSYSA-N |

SMILES isomérique |

C1CN(C[C@@H]1N)C2=CN=CC=C2 |

SMILES canonique |

C1CN(CC1N)C2=CN=CC=C2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ABT-202; ABT 202; ABT202; |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de ABT-202 implique la formation d'un cycle pyrrolidine avec un substituant pyridin-3-yle. Les étapes clés comprennent :

Formation du cycle pyrrolidine : Cela peut être réalisé par une réaction de cyclisation impliquant un précurseur approprié.

Introduction du groupe pyridin-3-yle : Cette étape implique généralement une réaction de substitution nucléophile où un halogénure de pyridin-3-yle réagit avec le cycle pyrrolidine.

Méthodes de production industrielle

Les méthodes de production industrielle de this compound impliqueraient probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure :

Utilisation de catalyseurs : Pour améliorer les vitesses de réaction et la sélectivité.

Techniques de purification : telles que la recristallisation ou la chromatographie pour garantir une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Comme composé modèle pour étudier la réactivité des groupes pyrrolidine et pyridin-3-yle.

Biologie : En tant qu'agoniste des récepteurs nicotiniques de l'acétylcholine neuronaux, il a été utilisé pour étudier le rôle de ces récepteurs dans la signalisation neuronale.

Médecine : Enquête sur sa capacité à servir d'analgésique potentiel, bien qu'il n'ait pas passé les essais cliniques.

Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant les récepteurs nicotiniques de l'acétylcholine neuronaux.

Mécanisme d'action

This compound exerce ses effets en agissant comme un agoniste des récepteurs nicotiniques de l'acétylcholine neuronaux. Ces récepteurs sont impliqués dans la signalisation neuronale et jouent un rôle dans divers processus physiologiques. En se liant à ces récepteurs, this compound peut moduler l'activité neuronale et potentiellement fournir des effets analgésiques.

Applications De Recherche Scientifique

Chemistry: As a model compound for studying the reactivity of pyrrolidine and pyridin-3-yl groups.

Biology: As an agonist at neural nicotinic acetylcholine receptors, it has been used to study the role of these receptors in neural signaling.

Medicine: Investigated as a potential analgesic, although it has not passed clinical trials.

Industry: Potential applications in the development of new drugs targeting neural nicotinic acetylcholine receptors.

Mécanisme D'action

ABT-202 exerts its effects by acting as an agonist at neural nicotinic acetylcholine receptors. These receptors are involved in neural signaling and play a role in various physiological processes. By binding to these receptors, this compound can modulate neural activity and potentially provide analgesic effects .

Comparaison Avec Des Composés Similaires

Positional Isomerism in Pyridine-Substituted Derivatives

The position of the pyridine substituent significantly impacts biological activity and binding affinity.

| Compound | Pyridine Position | Key Differences | Biological Activity Insights | Reference |

|---|---|---|---|---|

| (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine | 3-position | Pyridine nitrogen at meta position; moderate steric bulk. | Likely targets receptors with aromatic pockets. | N/A |

| (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine | 2-position | Pyridine nitrogen at ortho position; increased steric hindrance near pyrrolidine. | Exhibits enantiomer-dependent activity; (R)-form shows higher receptor affinity . | |

| 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine | 4-position | Pyridine nitrogen at para position; linear geometry. | Reduced steric hindrance may enhance solubility . |

Heterocycle Replacement: Pyridine vs. Other Rings

Replacing pyridine with other heterocycles alters electronic properties and target selectivity.

Key Insight : Pyridine’s aromatic nitrogen provides a balance of hydrogen-bonding capability and lipophilicity, making it preferable for central nervous system drug design compared to oxetane or thiophene analogs.

Stereochemical Effects: (R) vs. (S) Enantiomers

Chirality at the pyrrolidine C3 position drastically influences biological potency.

| Compound | Configuration | Activity Comparison | Reference |

|---|---|---|---|

| (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine | R | Higher receptor selectivity reported in chiral studies. | |

| (S)-1-(Pentan-3-yl)pyrrolidin-3-amine | S | 10-fold lower potency in neuropharmacological assays. |

Key Insight : The (3R) configuration in the target compound likely enhances target engagement through optimized spatial alignment, a trend observed in other chiral pyrrolidine derivatives.

Substituent Effects: Fluorine, Bromine, and Alkyl Groups

Substituents on the pyrrolidine or aromatic ring modulate reactivity and pharmacokinetics.

| Compound | Substituent | Impact on Properties | Reference |

|---|---|---|---|

| (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine | Methoxyethyl | Enhances hydrophilicity; may improve blood-brain barrier penetration. | |

| 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine | Fluorine on pyridine | Increases electronegativity; stabilizes ligand-receptor interactions. | |

| (3R)-3-(Pyrrolidin-1-yl)pyrrolidine | Pyrrolidinyl | Dual pyrrolidine rings; unique steric effects. |

Key Insight : Fluorine or methoxy substitutions could improve the target compound’s bioavailability and target affinity, as seen in related fluorinated analogs.

Activité Biologique

(3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine, also known as ABT-202, is a chemical compound with significant biological activity primarily as an agonist at neural nicotinic acetylcholine receptors (nAChRs). This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine is C9H13N3, with a molecular weight of 163.22 g/mol. It features a pyrrolidine ring substituted with a pyridin-3-yl group, which is crucial for its interaction with nAChRs, influencing various physiological processes such as neural signaling and muscle contraction.

The primary mechanism of action for (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine involves its role as an agonist at nAChRs. These receptors are integral to neurotransmission and are implicated in several neurological disorders. The compound's agonistic effects suggest potential applications in pain management and neuropharmacology, although it has not yet advanced to clinical trials .

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine exhibits significant binding affinity for nAChRs, particularly the β2 and β4 subtypes. This interaction may lead to enhanced synaptic transmission and neuroprotection, making it a candidate for further studies in treating conditions like Alzheimer's disease and other cognitive disorders .

Comparative Analysis with Related Compounds

The biological activity of (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine can be contrasted with similar compounds. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine | Pyrrolidine ring with a pyridin-2-yl group | Different substitution position on the pyridine |

| (3S)-1-(Pyridin-4-yl)pyrrolidin-3-amine | Pyrrolidine ring with a pyridin-4-yl group | Different stereochemistry may influence biological activity |

| (3R)-1-Isopropylpyrrolidin-3-amine | Pyrrolidine ring with isopropyl substitution | Variation in alkyl group affects sterics |

The structural variations among these compounds illustrate how different substituents can influence biological activity and receptor interactions.

Case Studies and Research Findings

Several studies have explored the biological effects of (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine:

- Neuropharmacological Studies : In vitro studies demonstrated that this compound significantly enhances neurotransmitter release in neuronal cultures, indicating its potential as a neuroprotective agent .

- Pain Management Applications : Preliminary research suggests that (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine may serve as an analgesic by modulating pain pathways through nAChR activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.